

Introduction: The Role of Caspase-6 and the Utility of Z-VEID-AFC

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Compound of Interest

Compound Name: Z-VEID-AFC

Cat. No.: B15590422

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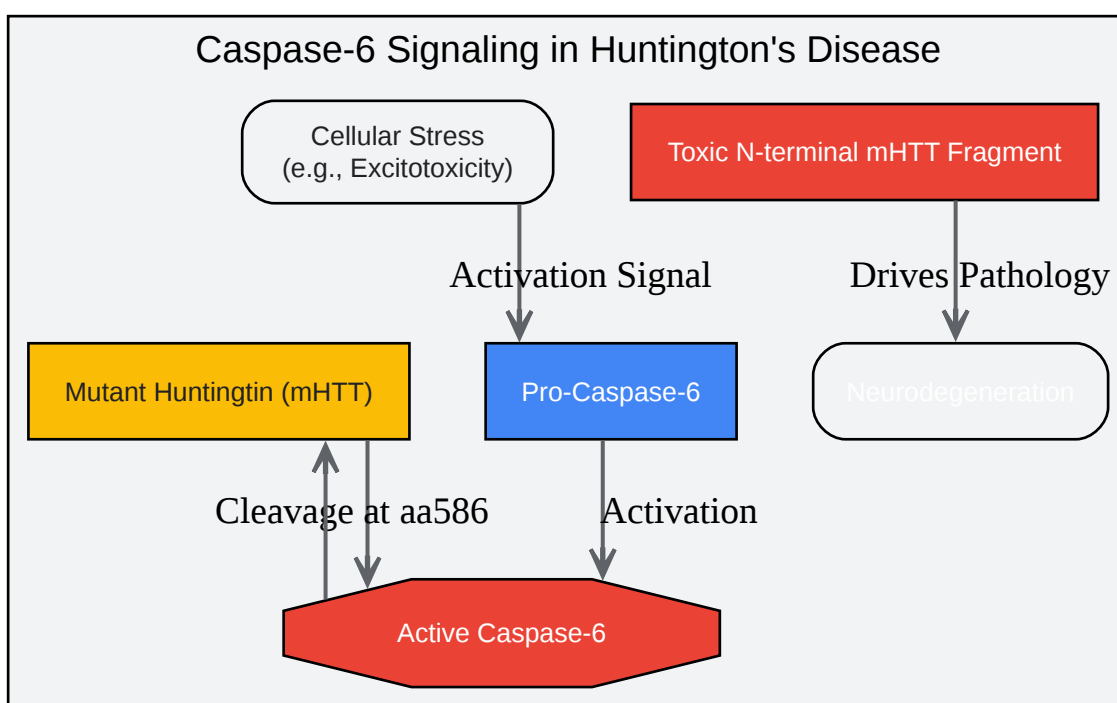
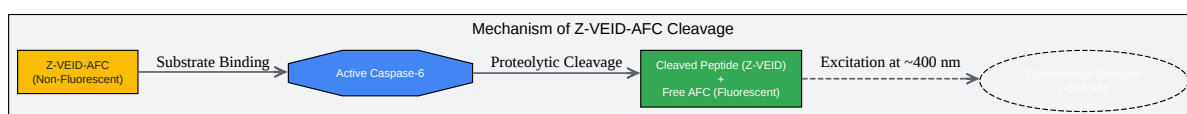
Caspases, a family of cysteine-aspartic proteases, are central players in the cellular processes of apoptosis (programmed cell death) and inflammation.[1] Within this family, Caspase-6 (Casp6) is classified as an executioner caspase, responsible for cleaving specific cellular substrates to dismantle the cell. Growing evidence implicates the aberrant activation of Caspase-6 as an early and critical event in the pathophysiology of several neurodegenerative disorders, including Alzheimer's Disease (AD), Huntington's Disease (HD), and Parkinson's Disease (PD).[1][2][3] Unlike other executioner caspases such as Caspase-3, Caspase-6 activation is often associated with neurodegenerative processes rather than classic apoptotic cell death.[4][5]

This has positioned Caspase-6 as a significant therapeutic target and a key biomarker for disease progression. To investigate its role, researchers rely on precise tools to measure its enzymatic activity. **Z-VEID-AFC** is a fluorogenic substrate designed specifically for this purpose.[6][7][8] It consists of the tetrapeptide sequence Val-Glu-Ile-Asp (VEID), which mimics the Caspase-6 cleavage site in one of its key natural substrates, Lamin A, conjugated to a fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC).[9][10] Cleavage of this substrate by active Caspase-6 releases the AFC fluorophore, resulting in a quantifiable fluorescent signal that is directly proportional to enzyme activity.[6][7][8][11]

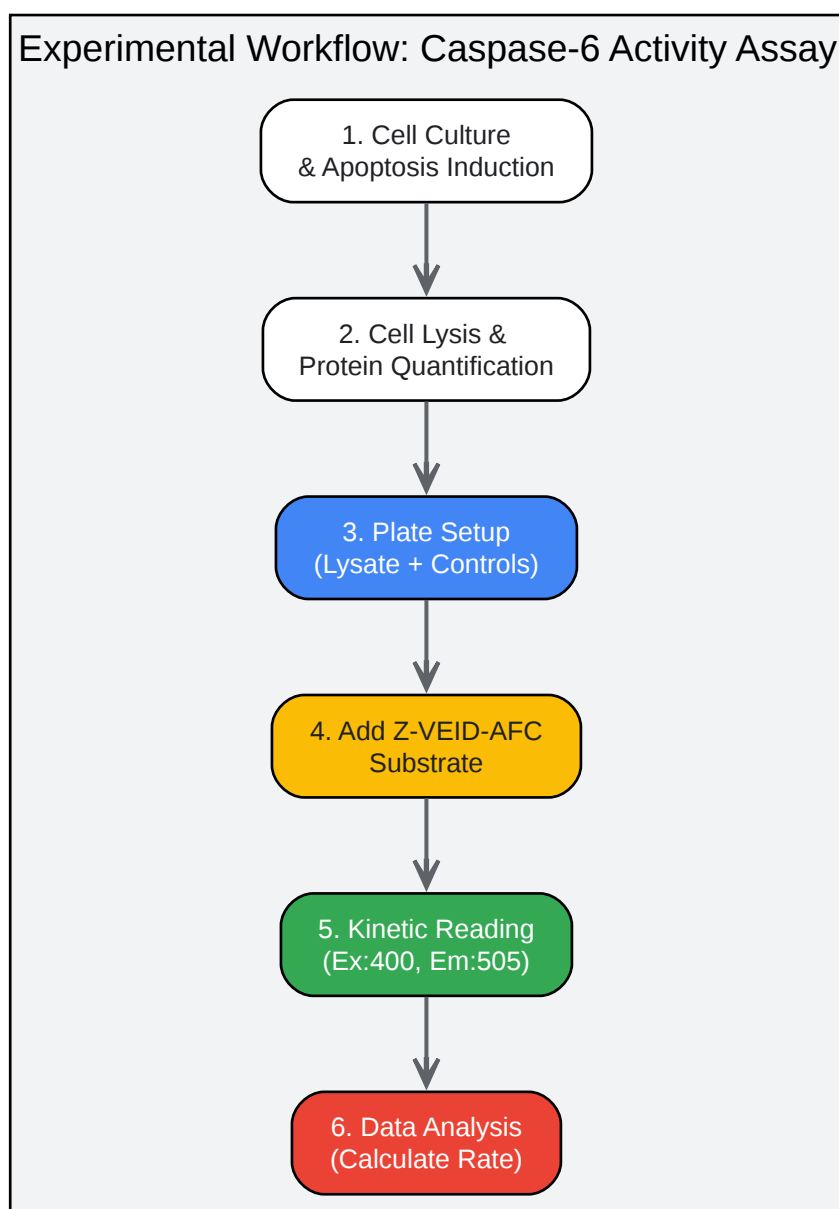
This guide provides a technical overview of **Z-VEID-AFC**, its mechanism, and its application in neurodegenerative disease research, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action of Z-VEID-AFC

The functionality of **Z-VEID-AFC** is based on the principle of fluorescence resonance energy transfer (FRET). In the intact molecule, the AFC fluorophore is quenched. When active Caspase-6 recognizes and cleaves the peptide bond after the aspartate residue in the VEID sequence, the free AFC is liberated. This free AFC, when excited by light at approximately 400 nm, emits a strong fluorescent signal at around 505 nm.^{[6][8][11]} This blue-to-green shift in fluorescence provides a robust and sensitive method for quantifying Caspase-6 activity in real-time.^[6]



Experimental Workflow: Caspase-6 Activity Assay



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